molecular formula C22H23N3O2 B5505961 3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol

3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol

Cat. No. B5505961
M. Wt: 361.4 g/mol
InChI Key: BXRMJQOICGOSOG-UHFFFAOYSA-N
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Description

3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol is a compound that has been studied in various contexts, including its synthesis and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to this compound involves complex organic reactions. For instance, Argentini et al. (1998) described the synthesis of a derivative involving multiple steps, starting with the introduction of decaborane into a cyanophenoxy compound (Argentini et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through various techniques. Yıldırım et al. (2006) analyzed the crystal structure of a compound with a similar imidazol-piperidine structure, revealing planar benzothiazol and imidazol rings (Yıldırım et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically involve modifications of the imidazole and piperidine rings. Eseola et al. (2009) synthesized and characterized derivatives of 2-(imidazole-2-yl)phenol, showing how substituents on phenol can affect chemical properties (Eseola et al., 2009).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are key for such compounds. For instance, the research by Yıldırım et al. provided insights into the crystalline structure, which is crucial for understanding the physical properties (Yıldırım et al., 2006).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the molecular structure. The work by Eseola et al. offers insights into how structural modifications impact chemical behavior, particularly in relation to fluorescent properties (Eseola et al., 2009).

Scientific Research Applications

Corrosion Inhibition

One significant application of benzimidazole derivatives, closely related to 3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol, is in the field of corrosion inhibition. Studies have shown that synthesized benzimidazole derivatives, including compounds with similar structures, can significantly inhibit corrosion in metals like N80 steel when exposed to acidic environments such as hydrochloric acid solutions. These inhibitors work by forming a protective layer on the metal surface, thus preventing corrosive substances from causing damage. The efficiency of these inhibitors has been demonstrated through various techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) (Yadav et al., 2016).

Fluorescence and Luminescence Studies

Another intriguing application area is in the development of fluorescent probes. Compounds structurally akin to this compound have been synthesized and shown to exhibit strong fluorescence upon coordination with certain metal ions like Zn2+. These properties make them potential candidates for use in sensing and imaging applications, where they can be used to track the presence and concentration of specific ions within biological or environmental samples. The fluorescence quantum yield and Stokes shift parameters are particularly important for such applications, indicating the efficiency and applicability of these compounds as fluorescent probes (Zheng Wen-yao, 2012).

Synthesis of Heterocyclic Compounds

The structural motif present in this compound is also useful in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals, materials, and chemical probes. Novel synthetic routes have been developed using similar compounds as starting materials or intermediates, leading to the efficient synthesis of complex heterocyclic structures that can have various applications in medicinal chemistry and materials science (Katritzky et al., 2000).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(3-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-20-10-4-8-18(14-20)22(27)25-12-5-9-19(16-25)21-23-11-13-24(21)15-17-6-2-1-3-7-17/h1-4,6-8,10-11,13-14,19,26H,5,9,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMJQOICGOSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)O)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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